molecular formula C13H13ClN2O3 B4886849 N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B4886849
M. Wt: 280.70 g/mol
InChI Key: RMONMCHYMBJOCF-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic small molecule featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5, and a carboxamide linkage to a 5-chloro-2-methoxyphenyl moiety. This compound is synthesized via condensation of 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride with 5-chloro-2-methoxyaniline under reflux conditions . It has garnered attention for its biological activities, particularly as a lipoxygenase (LOX) inhibitor and antimicrobial agent. Studies highlight its moderate LOX inhibition (IC50 = 45.2 µM) and broad-spectrum antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-7-12(8(2)19-16-7)13(17)15-10-6-9(14)4-5-11(10)18-3/h4-6H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMONMCHYMBJOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-amino-2-oxazolines and carboxylic acids.

    Introduction of the Chloro-Substituted Methoxyphenyl Group: This step involves the reaction of 5-chloro-2-methoxyphenylamine with the oxazole intermediate under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxazole-4-carboxylic acid derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The compound is part of a broader class of heterocyclic carboxamides. Key structural analogs and their comparative properties are outlined below:

Key Findings from Comparative Studies

Core Heterocycle Influence :

  • The 1,2-oxazole core in the target compound demonstrates weaker LOX inhibition compared to 1,3,4-thiadiazole derivatives (e.g., IC50 = 34.8 µM for thiadiazole vs. 45.2 µM for oxazole) . This suggests sulfur-containing heterocycles may enhance enzyme binding due to increased electronegativity.
  • 1,3,4-Oxadiazole analogs exhibit variable activity; S-substituted derivatives show improved antimicrobial potency but reduced LOX inhibition compared to the target compound .

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance antimicrobial activity. For instance, 3-nitrophenyl-substituted oxadiazoles show MIC values as low as 8.3 µg/mL against Bacillus subtilis .
  • Fluorine substitution at the phenyl ring (e.g., fluorophenyl analog) significantly improves LOX inhibition (IC50 = 28.7 µM), likely due to enhanced metabolic stability and hydrophobic interactions .

Synthetic Accessibility :

  • The target compound’s synthesis yields (~65–70%) are comparable to oxadiazole analogs (~60–75%) but lower than thiadiazole derivatives (~80–85%) .

Mechanistic and Pharmacological Insights

  • LOX Inhibition : Molecular docking studies indicate the chloro and methoxy groups in the target compound form hydrogen bonds with LOX active-site residues (e.g., His518, Gln716), though weaker than fluorine-substituted analogs .
  • Antimicrobial Action : The compound disrupts bacterial membrane integrity, as evidenced by increased propidium iodide uptake in S. aureus .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features an oxazole ring, which is known for its presence in various biologically active molecules. The incorporation of chloro and methoxy substituents enhances its reactivity and biological profile, making it a candidate for further pharmacological exploration.

  • Molecular Formula : C16H14ClN3O3
  • Molecular Weight : 331.75 g/mol

The structure of this compound allows it to interact with various biological targets, including enzymes and receptors, potentially leading to significant pharmacological effects.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable anti-inflammatory and anticancer properties. Its biological activity can be attributed to the following mechanisms:

  • Enzyme Interaction : The compound may influence enzyme activity or receptor signaling pathways.
  • Antimicrobial Properties : Isoxazole derivatives are known for their antimicrobial activity against bacteria and fungi, suggesting that this compound may possess similar properties.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, research indicates that compounds with similar structural features have shown cytotoxic activity against various cancer cell lines. The following table summarizes relevant findings on the anticancer effects of structurally related compounds:

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF-70.65Induction of apoptosis via p53 activation
Compound BU-9372.41Cell cycle arrest at G0-G1 phase
N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl...TBDTBDTBD

Anti-inflammatory Activity

In vivo studies have demonstrated significant anti-inflammatory effects. For example, compounds similar to this compound exhibited edema inhibition comparable to established anti-inflammatory drugs like Indomethacin.

Case Studies

  • Study on Anticancer Effects : A recent investigation into the cytotoxicity of oxazole derivatives showed that certain modifications in the structure led to enhanced potency against cancer cell lines such as MCF-7 and U-937. The study utilized flow cytometry to confirm apoptosis induction and cell cycle arrest.
  • Study on Antimicrobial Properties : Another study focused on the antimicrobial activity of isoxazole derivatives revealed that these compounds could effectively inhibit bacterial growth in vitro, suggesting a potential application in treating infections.

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